1-(5-(Bromomethyl)-2-fluorophenyl)-1-chloropropan-2-one
Description
1-(5-(Bromomethyl)-2-fluorophenyl)-1-chloropropan-2-one (CAS: 1804233-89-3) is a halogenated aromatic ketone with the molecular formula C₁₀H₉BrClFO and a molar mass of 279.53 g/mol . Its structure features:
- A 2-fluorophenyl ring substituted with a bromomethyl (-CH₂Br) group at the 5-position.
- A propan-2-one backbone (acetone derivative) with a chlorine atom at the 1-position. The compound’s SMILES representation is CC(Cl)C(=O)c1cc(CBr)ccc1F, highlighting the spatial arrangement of substituents .
Properties
Molecular Formula |
C10H9BrClFO |
|---|---|
Molecular Weight |
279.53 g/mol |
IUPAC Name |
1-[5-(bromomethyl)-2-fluorophenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrClFO/c1-6(14)10(12)8-4-7(5-11)2-3-9(8)13/h2-4,10H,5H2,1H3 |
InChI Key |
MPDFSFGTCOLPCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)CBr)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Bromomethyl-2-fluorobenzyl Bromide
The bromomethyl group is introduced via radical bromination or nucleophilic substitution. A representative protocol involves:
- Starting Material : 2-Fluoro-5-methylbenzaldehyde.
- Bromination : Reacting with N-bromosuccinimide (NBS) under UV light or using HBr/H2O2 in a dichloromethane/water biphasic system.
- Conditions : 0–25°C, 6–12 hours, 70–85% yield.
- Isolation : The product is extracted with MTBE, washed with brine, and dried over MgSO4.
This intermediate’s purity is verified via NMR (δ 7.24 ppm for aromatic protons, δ 4.56 ppm for bromomethyl -CH2Br).
Chloropropanone Synthesis
Chloroacetone (1-chloropropan-2-one) is prepared by chlorinating acetone’s methyl group:
- Chlorination : Treating acetone with chlorine gas in the presence of AlCl3 at 0°C.
- Distillation : Isolating chloroacetone via fractional distillation (bp 119–121°C).
Alternative methods include reacting acetyl chloride with chlorine under radical conditions.
Coupling via Enolate Alkylation
The final step involves coupling the brominated aryl intermediate with chloroacetone’s enolate:
- Enolate Generation : Deprotonating chloroacetone with NaH or LDA in THF at −78°C.
- Alkylation : Adding 5-bromomethyl-2-fluorobenzyl bromide dropwise to the enolate solution.
- Workup : Quenching with aqueous NH4Cl, extracting with dichloromethane, and crystallizing from heptane.
Optimization of Reaction Conditions
Catalytic Systems and Solvents
Reaction efficiency hinges on solvent polarity and catalyst choice:
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Catalyst | Tetrabutylammonium sulfate | +25% | |
| Solvent | MTBE/Water biphasic | +15% (vs. DMF) | |
| Temperature | 20–30°C | Minimizes byproducts |
Biphasic systems enhance interfacial contact, while phase transfer catalysts facilitate bromide ion transfer.
Industrial-Scale Production
Continuous flow reactors outperform batch systems by:
- Reducing Reaction Time : From 8 hours to 30 minutes.
- Improving Purity : >99% by minimizing thermal degradation.
- Scalability : 2000 L reactors achieve 99% yield with automated solvent switching.
Analytical Characterization
Post-synthesis validation employs:
- NMR Spectroscopy :
- HPLC : Purity >98% using C18 columns with MeCN/H2O gradients.
- Mass Spectrometry : ESI-MS m/z 279.53 [M+H]+.
Challenges and Mitigation Strategies
Regioselectivity in Halogenation
Electron-withdrawing fluorine directs electrophilic bromination to the para position. However, steric hindrance from the bromomethyl group necessitates:
Stability of Intermediates
Bromomethyl intermediates are moisture-sensitive. Solutions:
- Anhydrous Conditions : Storing intermediates under N2 with molecular sieves.
- In Situ Generation : Avoiding isolation of unstable benzyl bromides.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Bromomethyl)-2-fluorophenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The carbonyl group in the chloropropanone moiety can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
1-(5-(Bromomethyl)-2-fluorophenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(5-(Bromomethyl)-2-fluorophenyl)-1-chloropropan-2-one exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its combination of bromomethyl , fluoro , and chloro substituents. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison
Key Observations:
- Bromomethyl vs. Bromo: The bromomethyl group in the target compound (vs.
- Fluorine Position: The 2-fluoro substituent on the phenyl ring (shared with ) directs electrophilic substitution reactions meta and para, influencing synthetic pathways.
- Chlorine on Propan-2-one: The 1-chloro group on the ketone backbone (shared with ) may enhance electrophilicity at the carbonyl carbon, facilitating condensation reactions.
Physicochemical Properties
Predicted data from analogs suggest trends:
Table 2: Predicted Physicochemical Properties
Analysis:
- Boiling Points: Higher boiling points in analogs with amino groups (e.g., 379.4°C in ) correlate with increased hydrogen bonding. The target compound’s boiling point is expected to fall between 250–350°C, similar to .
- Density: Halogen substituents (Br, Cl) increase density; the target compound’s density likely exceeds 1.5 g/cm³ , aligning with .
Biological Activity
1-(5-(Bromomethyl)-2-fluorophenyl)-1-chloropropan-2-one is an organic compound with significant potential in medicinal chemistry. Its unique structural features, including a bromomethyl group and a fluorophenyl moiety, suggest various biological activities that warrant further investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H9BrClFO
- Molecular Weight : 279.53 g/mol
- CAS Number : 1803881-64-2
The compound's structure allows it to engage in various chemical reactions, particularly those involving nucleophilic sites on proteins or enzymes. This reactivity is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins. The bromomethyl group is particularly reactive, enabling the compound to modify protein functions, which can lead to alterations in biological pathways.
Key Mechanisms:
- Covalent Bond Formation : The bromomethyl group can react with thiol or amine groups in proteins, potentially inhibiting enzyme activity or altering receptor functions.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, leading to downstream effects on metabolic pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Initial findings suggest potential antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Potential : The compound's ability to interact with cellular proteins may also position it as a potential anticancer agent by disrupting cancer cell proliferation pathways.
- Enzyme Modulation : Studies have shown that the compound can modulate the activity of certain enzymes involved in metabolic processes.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial effects against Gram-positive bacteria. |
| Study 2 | Showed inhibition of specific metabolic enzymes in vitro, suggesting potential therapeutic applications. |
| Study 3 | Assessed the cytotoxic effects on cancer cell lines, indicating possible anticancer properties. |
Example Case Study
In a study examining the interaction of this compound with bacterial proteins, researchers found that the compound could effectively inhibit the growth of Staphylococcus aureus by interfering with essential metabolic pathways. This study highlights the compound's potential as an antimicrobial agent.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
